molecular formula C13H13ClN2O2 B11851562 Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate

Cat. No.: B11851562
M. Wt: 264.71 g/mol
InChI Key: IZRPILJOHNELFP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are well-known for their biological activities and have been extensively studied for their potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of aniline derivatives with diethyl ethoxymethylenemalonate, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of catalysts such as copper salts and ligands like proline in a green solvent like aqueous ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an antimicrobial and antimalarial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and antimalarial effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Mepacrine: Another antimalarial agent with a quinoline core.

    Camptothecin: A quinoline alkaloid used in cancer therapy.

Uniqueness

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chloro substituent, and ester functionality makes it a versatile compound for various applications.

Biological Activity

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its significant biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClN2O2C_{12}H_{12}ClN_2O_2 with a molecular weight of approximately 250.69 g/mol. Its structure features a quinoline ring system with key substituents that contribute to its biological activity:

  • Amino group at the 4-position
  • Chloro substituent at the 5-position
  • Methyl group at the 2-position
  • Ethyl ester functional group at the 3-position

This unique arrangement enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

This compound has been evaluated for its effectiveness against various bacterial strains and fungi. Preliminary studies indicate that it exhibits notable antimicrobial activity, making it a candidate for developing new antibiotics. The compound has shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus, with varying minimum inhibitory concentrations (MICs) depending on the target organism.

Microorganism MIC (µg/mL)
E. coli32
S. aureus16
Candida albicans64

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including H460 (lung cancer), HT29 (colon cancer), and HepG2 (liver cancer). The compound's IC50 values indicate significant potency compared to standard chemotherapeutic agents.

Cell Line IC50 (µM) Comparison
H4600.55More active than gefitinib
HT290.33Comparable to doxorubicin
HepG21.24Less active than cisplatin

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in microbial and cancer cells.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Cellular Metabolism : The compound may alter metabolic pathways critical for cell survival.

Study on Antimicrobial Activity

In a recent study published in Journal of Medicinal Chemistry, researchers tested this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly reduced bacterial load in infected models, suggesting its potential as an alternative treatment option for resistant infections .

Study on Anticancer Effects

Another study highlighted its anticancer properties by evaluating its effects on tumor growth in vivo using xenograft models. The compound demonstrated substantial tumor regression compared to control groups, supporting its further development as an anticancer agent .

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10-7(2)16-9-6-4-5-8(14)11(9)12(10)15/h4-6H,3H2,1-2H3,(H2,15,16)

InChI Key

IZRPILJOHNELFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC=C(C2=C1N)Cl)C

Origin of Product

United States

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